molecular formula C20H15ClN2O2S B5462234 (Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile

Cat. No.: B5462234
M. Wt: 382.9 g/mol
InChI Key: FFIZDSPVCQQFTA-DHDCSXOGSA-N
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Description

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C20H15ClN2O2S and its molecular weight is 382.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile is 382.0542766 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities, supported by various studies and data tables.

  • Molecular Formula : C16H14ClN2OS
  • Molecular Weight : 312.77 g/mol
  • CAS Number : 312758-25-1

Antibacterial Activity

Studies have shown that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance:

  • Moderate to strong activity against Salmonella typhi and Bacillus subtilis was reported in related compounds .
  • The compound's structure suggests potential interactions with bacterial cell membranes, which may enhance its efficacy.

Enzyme Inhibition

Enzyme inhibition studies highlight the compound's potential as an inhibitor for various enzymes:

  • Acetylcholinesterase (AChE) : Some derivatives have shown strong inhibitory activity against AChE with IC50 values ranging from 0.63 µM to 6.28 µM .
  • Urease : The compound has been identified as a potent urease inhibitor, with IC50 values indicating significant activity compared to reference standards .
CompoundIC50 (µM)Target Enzyme
7l2.14AChE
7m0.63AChE
7n1.13Urease

Anticancer Activity

Research indicates that thiazole derivatives can exhibit anticancer properties:

  • The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Study on Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of thiazole derivatives against multiple bacterial strains. The results indicated that certain structural modifications significantly enhanced antibacterial properties. The study concluded that compounds with the chlorophenyl and thiazole moieties were particularly effective.

Enzyme Inhibition Analysis

Another investigation focused on the enzyme inhibition capabilities of thiazole compounds. The study utilized molecular docking techniques to predict binding affinities and interaction modes with target enzymes. The findings confirmed that the presence of a thiazole ring significantly contributes to enzyme binding and inhibition.

Properties

IUPAC Name

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S/c1-24-18-8-3-13(10-19(18)25-2)9-15(11-22)20-23-17(12-26-20)14-4-6-16(21)7-5-14/h3-10,12H,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIZDSPVCQQFTA-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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